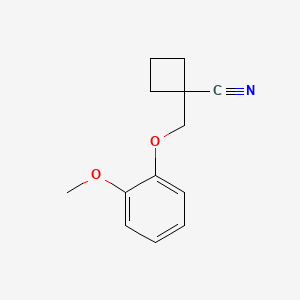
1-((2-Methoxyphenoxy)methyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Methoxyphenoxy)methyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C13H15NO2. It is characterized by a cyclobutane ring attached to a carbonitrile group and a methoxyphenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxyphenoxy)methyl)cyclobutanecarbonitrile typically involves the reaction of 2-methoxyphenol with cyclobutanecarbonitrile in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-((2-Methoxyphenoxy)methyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Hydroxyphenoxy derivative
Reduction: Cyclobutylamine derivative
Substitution: Halogenated phenoxy derivatives
Scientific Research Applications
1-((2-Methoxyphenoxy)methyl)cyclobutanecarbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Methoxyphenoxy)methyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-((2-Methoxyphenoxy)methyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
- 1-(2-Methoxyphenyl)cyclobutanecarbonitrile
- 1-(2-Furyl)cyclobutanecarbonitrile
- Cyclobutanecarbonitrile derivatives with different substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-[(2-methoxyphenoxy)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15NO2/c1-15-11-5-2-3-6-12(11)16-10-13(9-14)7-4-8-13/h2-3,5-6H,4,7-8,10H2,1H3 |
InChI Key |
NUOLUWCQMIAORZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2(CCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



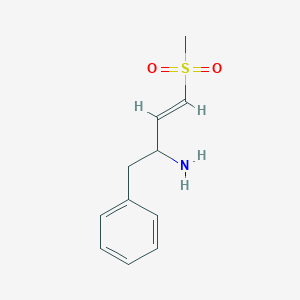

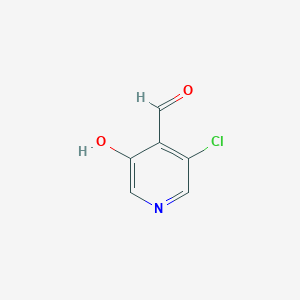
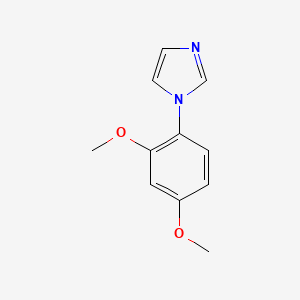
![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one](/img/structure/B12995467.png)
![3-(Methoxycarbonyl)-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12995471.png)
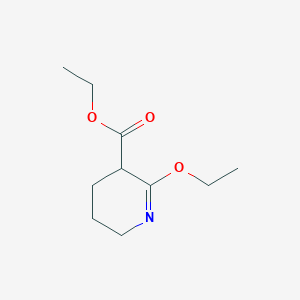
![1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12995475.png)
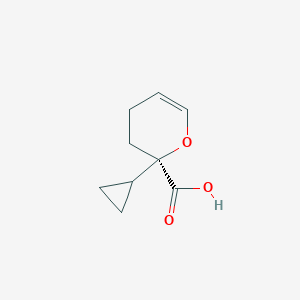
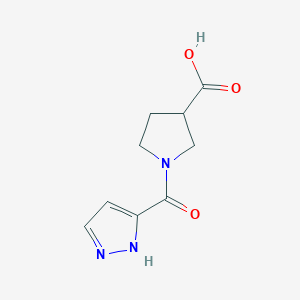
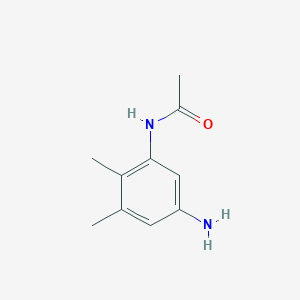
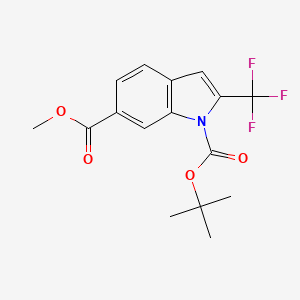
![(2,5-Dioxa-8-azaspiro[3.5]nonan-6-yl)methanol](/img/structure/B12995505.png)
